molecular formula C10H9BrClNO B1442457 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one CAS No. 1315368-58-1

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B1442457
CAS No.: 1315368-58-1
M. Wt: 274.54 g/mol
InChI Key: KFDZNALEEFWYFZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields. This compound features a pyrrolidin-2-one ring substituted with a 5-bromo-2-chlorophenyl group, making it a valuable scaffold in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with pyrrolidine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Lactams.

    Reduction: Pyrrolidines.

    Coupling: Biaryl derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)pyrrolidin-2-one
  • 1-(4-Bromophenyl)pyrrolidin-2-one
  • 1-(2,4-Dichlorophenyl)pyrrolidin-2-one

Uniqueness

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications compared to similar compounds with different substituents .

Properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDZNALEEFWYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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